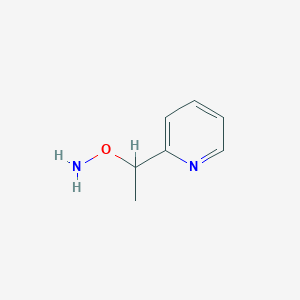

O-(1-(Pyridin-2-yl)ethyl)hydroxylamine

Description

Significance of O-Alkyl Hydroxylamines in Advanced Organic Synthesis

O-Alkyl hydroxylamines are a class of organic compounds characterized by an N-O bond, which imparts unique chemical properties. This functional group is a cornerstone in a variety of synthetic transformations. O-Alkyl hydroxylamines serve as valuable precursors and intermediates in the construction of complex molecules. organic-chemistry.orgnih.govnih.gov Their utility stems from their ability to act as versatile nucleophiles and their role in forming oximes and oxime ethers through reactions with aldehydes and ketones. wikipedia.org These reactions are fundamental in both synthetic organic chemistry and chemical biology for purification, ligation, and bioconjugation strategies.

Furthermore, O-alkyl hydroxylamines are recognized as a promising structural class for the development of enzyme inhibitors. nih.govnih.gov For instance, they have been identified as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a significant target in cancer therapy. nih.govnih.gov The synthesis of these compounds can be achieved through methods such as the Mitsunobu reaction involving an alcohol and N-hydroxyphthalimide, followed by deprotection. nih.govresearchgate.net The development of catalytic methods for their synthesis, including the reduction of oxime ethers, continues to expand their accessibility and application in drug discovery and medicinal chemistry. nih.gov

Role of Pyridine (B92270) Derivatives as Versatile Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in chemical research, particularly in medicinal chemistry. nih.govrsc.org As an isostere of benzene (B151609), it is a fundamental building block for a vast number of pharmaceuticals and agrochemicals. nih.govrsc.org The nitrogen atom in the pyridine ring enhances polarity and provides a site for hydrogen bonding, which can improve the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net

The versatility of the pyridine scaffold is evident in the more than 7000 existing drug molecules that incorporate this nucleus. nih.govrsc.org Pyridine derivatives exhibit a wide spectrum of biological activities and are found in numerous FDA-approved drugs for treating a diverse range of diseases, including cancer, tuberculosis, and viral infections. researchgate.netnih.gov The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it an ideal template for drug design and the development of new therapeutic agents. researchgate.netresearchgate.net This adaptability also extends to its use in catalysis and materials science. nih.gov

O-(1-(Pyridin-2-yl)ethyl)hydroxylamine as a Pivotal Intermediate and Chiral Building Block

This compound represents a molecule where the reactive hydroxylamine (B1172632) functionality is linked to a chiral ethyl group attached to a pyridine ring. This specific combination makes it a highly valuable intermediate and chiral building block in asymmetric synthesis. biosynth.com Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals, as the biological activity of a drug often depends on its specific stereochemistry. sigmaaldrich.com

The pyridine moiety in this compound can act as a ligand for metal catalysts or as a key structural element in the final target molecule, while the O-alkyl hydroxylamine portion provides a reactive handle for further chemical transformations. The chiral center at the ethyl group allows for the introduction of stereospecificity into the synthetic route. The synthesis of such a compound can be envisioned through the reduction of a corresponding chiral oxime, which itself can be derived from 2-acetylpyridine (B122185). chemicalbook.com The use of chiral amines and their derivatives is a well-established strategy in organic synthesis for creating complex, stereochemically defined molecules. The specific enantiomers, such as o-[(1R)-1-(Pyridin-2-yl)ethyl]hydroxylamine, are available as specialized reagents for these advanced synthetic applications. biosynth.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

O-(1-pyridin-2-ylethyl)hydroxylamine |

InChI |

InChI=1S/C7H10N2O/c1-6(10-8)7-4-2-3-5-9-7/h2-6H,8H2,1H3 |

InChI Key |

RUAFWDAKPHVDLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=N1)ON |

Origin of Product |

United States |

Synthetic Methodologies for O 1 Pyridin 2 Yl Ethyl Hydroxylamine and Analogous Structures

Direct Synthesis Approaches to O-(1-(Pyridin-2-yl)ethyl)hydroxylamine

Direct synthesis methods focus on the straightforward construction of the target molecule. These strategies often involve the formation of the key oxygen-nitrogen bond through alkylation or the controlled reduction of precursor molecules.

A primary method for synthesizing O-substituted hydroxylamines is through the O-alkylation of hydroxylamine (B1172632) or its derivatives. organic-chemistry.org This involves reacting a hydroxylamine nucleophile with an appropriate electrophile containing the 1-(pyridin-2-yl)ethyl group. For instance, a common precursor, 2-(1-chloroethyl)pyridine, can be used to alkylate hydroxylamine. The reaction's efficiency can be influenced by the choice of base and solvent. nih.gov

A general approach involves the O-alkylation of N-protected hydroxylamines, such as tert-butyl N-hydroxycarbamate, with methanesulfonates of the corresponding alcohols, followed by deprotection. organic-chemistry.org This two-step process provides a reliable route to O-substituted hydroxylamines.

| Reactants | Reagents | Product | Notes |

| Hydroxylamine | 2-(1-chloroethyl)pyridine | This compound | Direct alkylation |

| tert-Butyl N-hydroxycarbamate | 1-(Pyridin-2-yl)ethyl methanesulfonate | N-Boc-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine | Followed by N-deprotection |

This table illustrates common O-alkylation strategies.

Achieving stereocontrol in the synthesis of chiral molecules like this compound is crucial for their application in pharmaceuticals and asymmetric catalysis. scispace.comgoogle.com Asymmetric synthesis methodologies aim to produce a single enantiomer of the target compound.

One approach involves the use of chiral catalysts. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed and utilized as effective enantioselective nucleophilic catalysts in various reactions, including kinetic resolutions of alcohols. scispace.comresearchgate.net Such catalysts could potentially be adapted for the asymmetric synthesis or kinetic resolution of intermediates leading to enantiomerically pure this compound.

Another strategy is the dearomatization of pyridine (B92270) derivatives to create chiral N-substituted pyridones and dihydropyridines, which can serve as precursors. mdpi.com The development of regiodivergent asymmetric addition of organometallic reagents to N-alkyl pyridinium (B92312) heterocycles allows for high selectivity in both regiochemical and stereochemical control. mdpi.com

| Method | Catalyst/Reagent | Outcome |

| Kinetic Resolution | Planar-chiral DMAP derivative | Enantiomerically enriched 1-(pyridin-2-yl)ethanol |

| Asymmetric Dearomatization | Chiral organometallic reagent | Chiral dihydropyridine (B1217469) precursor |

This table summarizes asymmetric synthesis approaches for stereocontrol.

Convergent and Divergent Synthetic Pathways for Related Pyridine-Hydroxylamines

Convergent and divergent syntheses offer versatile routes to a wide array of pyridine-hydroxylamine analogs. These pathways often employ powerful catalytic systems and transformations of readily available starting materials.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.org For the synthesis of N-arylhydroxylamines, a palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides has been developed. organic-chemistry.org The use of the bis-pyrazole phosphine (B1218219) ligand, BippyPhos, has proven effective for this transformation, offering advantages over previous copper-catalyzed methods. organic-chemistry.org This methodology could be extended to the synthesis of pyridine-containing hydroxylamines by using appropriately substituted halopyridines.

Recent advancements include the palladium-catalyzed alkenyl C-H activation/diamination of cycloalkenyl bromoarenes with hydroxylamines to construct tetrahydrocarbazoles and related structures. nih.gov Furthermore, a palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes with hydroxylamines provides access to tricyclic quinolin-2(1H)-one scaffolds. rsc.org

Oximes are versatile intermediates in the synthesis of nitrogen-containing heterocycles. nih.gov A common route to pyridines involves the reaction of α,β-unsaturated oximes with alkynes under rhodium(III) catalysis. nih.gov The regioselectivity of this reaction can be controlled by the choice of cyclopentadienyl (B1206354) ligands on the rhodium catalyst. nih.gov

Another approach is the copper and secondary amine-catalyzed synthesis of pyridines from O-acetyl oximes and α,β-unsaturated aldehydes. orgsyn.org This [3+3]-type condensation provides a convenient method for preparing substituted pyridines. The formation of the initial oxime from a pyridine-containing ketone, such as 2-acetylpyridine (B122185), and hydroxylamine hydrochloride is a straightforward process. chemicalbook.comorgsyn.org

| Precursor | Reagents | Product |

| 2-Acetylpyridine | Hydroxylamine hydrochloride, Potassium carbonate | 2-Acetylpyridine oxime |

| O-Acetyl oxime, α,β-Unsaturated aldehyde | CuI, Pyrrolidinium perchlorate | Substituted pyridine |

| α,β-Unsaturated oxime, Alkyne | [RhCptCl2]2, K2CO3 | Substituted pyridine |

This table outlines transformations involving pyridine-containing oxime precursors.

Cycloaddition reactions provide a powerful tool for the construction of pyridine rings. baranlab.orgyoutube.com One of the most favored methods involves the inverse-demand Diels-Alder reaction of heterocyclic azadienes, followed by either a retro-[4+2] reaction or scission of the resulting bridge. baranlab.org

A notable cascade reaction involves the condensation of a haloaldehyde with hydroxylamine to form an oxime, which then undergoes cyclization to a nitrone. This intermediate nitrone can be trapped in situ by an intermolecular dipolar cycloaddition with an alkene, leading to the formation of isoxazolidines. rsc.org These isoxazolidines can be further transformed into various heterocyclic structures.

Ring-expansion reactions, such as the conversion of furans to pyridines, also represent a viable, though less common, strategy. youtube.com For instance, treatment of 2-aminomethylfuran with chlorine and hypochlorite (B82951) can yield a 3-hydroxypyridine (B118123) derivative. youtube.com

Process Optimization and Advanced Synthetic Techniques

The efficient synthesis of this compound and its analogs is crucial for their application in various chemical and pharmaceutical research fields. Process optimization focuses on enhancing reaction efficiency, yield, and purity, while advanced synthetic techniques offer novel, more sustainable, and scalable production methods. Key areas of development include the fine-tuning of reaction parameters such as solvent and temperature, and the implementation of modern manufacturing technologies like continuous-flow synthesis.

Optimization of Solvent and Temperature Parameters for Reaction Efficiency

The choice of solvent and reaction temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. The synthesis of this compound and its analogs often involves multiple steps, with the reduction of an intermediate oxime, such as 2-(1-hydroxyiminoethyl)pyridine, being a key transformation. The efficiency of this reduction is highly dependent on the reaction conditions.

Research into the synthesis of similar hydroxylamine derivatives has highlighted the importance of solvent selection. For instance, in the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds via a Buchwald-Hartwig amination, toluene (B28343) has been used as the solvent at a temperature of 70°C. The stability of hydroxylamines can also be solvent-dependent, with some studies indicating that hydroxylamines are more stable in non-polar solvents like benzene (B151609) and toluene, while they may undergo oxidation in protic solvents like methanol. researchgate.netresearchgate.net

The formation of the oxime precursor itself is also subject to optimization. Classical methods for oxime synthesis involve refluxing an alcoholic solution of a carbonyl compound with hydroxylamine hydrochloride in the presence of a base. arpgweb.com The reaction temperature for such transformations generally ranges from 60 to 120°C. arpgweb.com The choice of alcohol as a solvent and the specific base used can affect the reaction rate and yield. For example, in the preparation of alcoholic hydroxylamine solutions from hydroxylammonium sulfate (B86663), the choice between sodium hydroxide (B78521) and potassium hydroxide as the base dictates the preferred alcohol (methanol or ethanol) and optimal temperature range. google.com With sodium hydroxide in methanol, temperatures below 10°C are favored, whereas with potassium hydroxide in ethanol, a broader range of 15°C to 25°C is effective. google.com

The following table summarizes the impact of different solvents and temperatures on the synthesis of hydroxylamines and their precursors, based on studies of analogous compounds.

| Reaction Step | Solvent | Temperature (°C) | Key Findings | Reference Compound(s) |

|---|---|---|---|---|

| Oxime Formation | Ethanol | Reflux | Classical method for synthesizing oximes from carbonyl compounds. arpgweb.com | Alicyclic Oximes |

| Alcoholic Hydroxylamine Preparation (from Hydroxylammonium sulfate with NaOH) | Methanol | < 10 | Lower temperatures are preferred to maximize yield and stability. google.com | Hydroxylamine Solution |

| Alcoholic Hydroxylamine Preparation (from Hydroxylammonium sulfate with KOH) | Ethanol | 15 - 25 | Effective conversion at or near room temperature. google.com | Hydroxylamine Solution |

| Buchwald-Hartwig Amination | Toluene | 70 | Successful cross-coupling for the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines. | N-alkyl-N-(pyridin-2-yl)hydroxylamines |

| Hydroxylamine Stability | Methanol | Room Temperature | Gradual oxidation to the corresponding oxime observed. researchgate.net | Various Hydroxylamines |

| Hydroxylamine Stability | Benzene/Toluene | Room Temperature | Minimal oxidation observed, indicating higher stability. researchgate.net | Various Hydroxylamines |

Implementation of Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of continuous-flow methodologies to the synthesis of heterocyclic compounds, such as pyridine derivatives, has been an area of active research. researchgate.netbeilstein-journals.orgresearchgate.netmdpi.comnih.govorganic-chemistry.orgmdpi.comresearchgate.net

While a specific continuous-flow synthesis for this compound has not been detailed in the literature, the synthesis of structurally related compounds using this technology provides a blueprint for its potential implementation. For instance, continuous-flow systems have been successfully employed for the synthesis of various pyridine derivatives, showcasing the feasibility of this approach. beilstein-journals.orgorganic-chemistry.org These systems often utilize packed-bed reactors with heterogeneous catalysts, allowing for efficient reactions and easy product separation. organic-chemistry.org

A hypothetical continuous-flow process for the synthesis of this compound could involve the following steps:

Oxime Formation: A solution of 2-acetylpyridine and hydroxylamine in a suitable solvent could be pumped through a heated reactor coil to facilitate the formation of 2-(1-hydroxyiminoethyl)pyridine.

Reduction: The output from the first step could then be mixed with a reducing agent solution and passed through a second reactor, possibly a packed-bed reactor containing a heterogeneous catalyst (e.g., a supported metal catalyst), to effect the reduction of the oxime to the desired hydroxylamine.

Key parameters to be optimized in such a system would include the flow rate, reaction temperature, residence time, and the choice of catalyst. Studies on the continuous-flow synthesis of other heterocyclic compounds have demonstrated that high yields and throughput can be achieved with residence times on the order of minutes. mdpi.com For example, in the synthesis of pyridines via a Bohlmann–Rahtz reaction in a microwave flow reactor, efficient conversion was achieved at 120°C with a 5-minute residence time. beilstein-journals.orgresearchgate.net

The table below outlines a conceptual framework for the continuous-flow synthesis of this compound, drawing on parameters from the synthesis of analogous heterocyclic compounds.

| Flow Synthesis Step | Reactor Type | Typical Solvent | Potential Catalyst | Temperature Range (°C) | Residence Time |

|---|---|---|---|---|---|

| Oxime Formation (2-acetylpyridine to 2-(1-hydroxyiminoethyl)pyridine) | Heated Coil Reactor | Ethanol/Methanol | Base (e.g., triethylamine) | 80 - 120 | 5 - 15 min |

| Reduction (2-(1-hydroxyiminoethyl)pyridine to this compound) | Packed-Bed Reactor | Ethanol/Water | Heterogeneous (e.g., Pd/C, Pt/C) | 25 - 70 | 10 - 30 min |

The implementation of continuous-flow synthesis for this compound and its analogs holds the promise of a more efficient, safer, and scalable manufacturing process, aligning with the principles of green chemistry. nih.gov

Chemical Reactivity and Mechanistic Investigations of O 1 Pyridin 2 Yl Ethyl Hydroxylamine

Intrinsic Reactivity of the O-Alkylhydroxylamine Moiety

The O-alkylhydroxylamine group is a versatile functional unit characterized by the weak N-O sigma bond, which is central to its reactivity.

The nitrogen-oxygen bond in hydroxylamines and their derivatives is inherently weak, with an average bond energy significantly lower than C-C, C-N, or C-O bonds. mdpi.com This weakness is partly attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms, making the N-O bond susceptible to cleavage under various conditions. mdpi.com

Activation and cleavage of the N-O bond can be achieved through several pathways:

Transition-Metal Catalysis: A predominant strategy for N-O bond activation involves transition metals. Catalysts based on copper, rhodium, palladium, and iridium have been successfully employed to mediate reactions that proceed via N-O bond cleavage. mdpi.comnih.gov These reactions often involve the formation of N-heterocycles through processes like C-H functionalization/cyclization. mdpi.com For instance, palladium-catalyzed Buchwald-Hartwig amination reactions have been developed for the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines, demonstrating a key synthetic application that relies on manipulating N-O chemistry. nih.gov

Reductive Cleavage: The N-O bond can be cleaved under reductive conditions. For example, overexposure to a combination of trifluoroacetic acid (TFA) and a silane (B1218182) scavenger like triethylsilane (Et₃SiH) during synthetic deprotection steps can lead to the unwanted reduction of the N-O bond. nih.gov Mechanistic studies on the reduction of nitroarenes to amines propose that the reaction proceeds through sequential steps involving nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) intermediates, which are rapidly converted under the reaction conditions. rsc.org

Rearrangements and Fragmentations: O-acyl and O-sulfonyl hydroxylamines are known to undergo rearrangements. nih.govresearchgate.net Base-induced rearrangement of O-methanesulfonyl derivatives of N-(alkylphenylphosphinoyl)hydroxylamines highlights a pathway where the N-O bond breaks to facilitate group migration. researchgate.net Similarly, selenium-catalyzed reactions of N-aryl-hydroxamic acids can proceed through an N-O bond cleavage followed by a rsc.orgacs.org-rearrangement to yield para-hydroxyaniline derivatives. researchgate.net

| Activation Method | Description | Key Intermediates/Products | References |

| Transition-Metal Catalysis | Use of catalysts (e.g., Pd, Cu, Rh) to facilitate C-N, C-O, or C-C bond formation via N-O cleavage. | N-Heterocycles, Amines | mdpi.com, nih.gov |

| Reductive Cleavage | Chemical reduction, for instance with acid and silanes, leading to the breaking of the N-O bond. | Amines | nih.gov, rsc.org |

| Rearrangements | Base or catalyst-induced rearrangements in O-acylated or O-sulfonylated hydroxylamines. | Migrated products (e.g., anilines) | nih.gov, researchgate.net, researchgate.net |

The hydroxylamine moiety exhibits dual reactivity, allowing it to function as either a nucleophile or an electrophile depending on the reaction conditions and substrate.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom imparts nucleophilic character. Hydroxylamines can act as potent nucleophiles in various transformations. mdpi.com This nucleophilicity is harnessed in the synthesis of numerous nitrogen-containing compounds. The oxygen atom can also exhibit nucleophilicity, although it is generally the nitrogen that acts as the primary nucleophilic center.

Electrophilic Reactivity: Conversely, the nitrogen atom can behave as an electrophile. This is typically achieved by converting the hydroxyl group into a good leaving group, such as a sulfonate (e.g., tosylate or mesylate) or a 2,4-dinitrophenoxy group. mdpi.comresearchgate.net In such activated hydroxylamines, the nitrogen becomes susceptible to attack by nucleophiles, resulting in an amination reaction. O-(2,4-dinitrophenyl)hydroxylamine, for example, is an effective electrophilic aminating agent for substrates like substituted pyridines. researchgate.net This electrophilic nature is fundamental to the use of hydroxylamine derivatives as amination reagents in organic synthesis. The ability of O-alkylhydroxylamines to coordinate with metal centers, such as the heme iron in enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), further underscores the reactive potential of the lone pairs on both nitrogen and oxygen. nih.gov

Reactivity Pertaining to the Pyridine (B92270) Ring

The pyridine ring in O-(1-(Pyridin-2-yl)ethyl)hydroxylamine is an electron-deficient aromatic system, which strongly influences its reactivity, particularly in electrophilic substitution reactions.

Direct electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is notoriously difficult. wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. pearson.comyoutube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atom is readily protonated, creating a pyridinium (B92312) cation. This positive charge further deactivates the ring, making substitution nearly impossible. wikipedia.org

When EAS does occur on a pyridine ring, it is generally directed to the C-3 (meta) position. This is because the resonance structures of the intermediates formed from attack at the C-2 (ortho) or C-4 (para) positions place a destabilizing positive charge on the electronegative nitrogen atom. youtube.comaklectures.com

| Position of Attack | Relative Stability of Intermediate | Reason | References |

| C-2 (ortho) | Less Stable | Positive charge delocalized onto the nitrogen atom. | youtube.com |

| C-3 (meta) | More Stable | Positive charge is not placed on the nitrogen atom. | youtube.com, aklectures.com |

| C-4 (para) | Less Stable | Positive charge delocalized onto the nitrogen atom. | youtube.com |

To overcome the inherent lack of reactivity, several strategies have been developed:

Activation via N-Oxidation: Converting the pyridine to a pyridine-N-oxide introduces an oxygen atom that can donate electron density back into the ring, activating it for EAS. This strategy typically directs electrophilic attack to the C-4 position. wikipedia.orgrsc.org The N-oxide can later be reduced back to the pyridine.

Directed C-H Functionalization: Modern synthetic methods often bypass classical EAS by using transition metal-catalyzed C-H functionalization. rsc.orgresearchgate.netnih.gov The nitrogen atom of the pyridine can act as a directing group, guiding the catalyst to functionalize the C-2 (ortho) position. nih.gov The presence of the this compound substituent at the C-2 position would sterically and electronically influence further functionalization, likely directing reactions to other positions on the ring, such as C-4 or C-6, depending on the specific catalytic system employed. bohrium.com

Stereochemical Outcomes and Control in Chemical Transformations

The presence of a stereocenter in this compound—at the carbon atom bearing both the pyridine ring and the hydroxylamine moiety—introduces the element of stereochemistry to its reactions. The compound exists as a pair of enantiomers, and the (R)-enantiomer has been specifically isolated, underscoring the relevance of its three-dimensional structure. vulcanchem.com

While specific studies on controlling the stereochemical outcomes of reactions involving this compound are not extensively detailed in the provided context, general principles of asymmetric synthesis are applicable. For instance, chiral rhodium(III) catalysts have been used to achieve asymmetric [4+1] spiroannulation reactions with O-pivaloyl oximes, demonstrating that stereocontrol is feasible in transformations involving the N-O bond. mdpi.com Similarly, the nucleophilic addition of diborylalkyl reagents to N-acylpyridinium salts has been shown to produce 1,2-dihydropyridines with good diastereocontrol, establishing that stereocenters can be constructed with high fidelity in reactions involving the pyridine core. acs.org The synthesis of a pure enantiomer of this compound would likely require either a chiral resolution of the racemic mixture or an asymmetric synthesis from a prochiral precursor.

In-depth Mechanistic Elucidation through Experimental and Computational Approaches

Understanding the precise reaction pathways of this compound requires a combination of experimental and computational methods. These approaches provide insights into transition states, intermediates, and the factors governing reactivity and selectivity.

Experimental Approaches:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogues, SAR studies can provide valuable mechanistic clues. For example, the development of N-alkyl-N-(pyridin-2-yl)hydroxylamines as antibacterial agents involved extensive SAR to identify the key structural fragments required for activity. nih.gov

Isotopic Labeling: Experiments using isotopic labels, such as ¹⁸O-crossover studies, are powerful tools for tracking the movement of atoms during a reaction. Such experiments have been used to probe the mechanism of selenium-catalyzed rearrangements involving N-O bond cleavage. researchgate.net

Radical Trapping: The use of radical scavengers like TEMPO can help determine if a reaction proceeds through a radical-mediated pathway. This approach has been used to support the proposed mechanism of nitroarene reduction, which involves hydroxylamine intermediates. rsc.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction mechanisms, calculate activation energies, and predict the stability of intermediates and transition states. Computational studies have been employed to unveil the mechanism of the EAS nitration of pyridine derivatives, explaining why the reaction is unfavorable in acidic media. rsc.org

Molecular Electron Density Theory (MEDT): This theory analyzes changes in electron density to understand the polar nature of reaction mechanisms. It has been applied to study the EAS reactions of pyridine derivatives with the nitronium ion. rsc.org

Potential Energy Surface (PES) Analysis: PES scans help to identify the most stable conformations of a molecule and map the energy landscape of a reaction, providing insight into reaction pathways. nih.gov

These combined approaches are essential for building a comprehensive picture of the chemical reactivity of complex molecules like this compound, from the breaking of the N-O bond to the functionalization of the pyridine ring.

Coordination Chemistry of O 1 Pyridin 2 Yl Ethyl Hydroxylamine and Its Metal Complexes

Ligand Characteristics and Coordination Modes

The functionality of O-(1-(Pyridin-2-yl)ethyl)hydroxylamine as a ligand is primarily defined by its capacity for chelation and the stereochemical implications of its structure.

Bidentate and Multidentate Chelation Potential via Pyridine (B92270) Nitrogen and Hydroxylamine (B1172632) Oxygen

This compound possesses two key donor sites: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxylamine group. This arrangement allows it to act as a classic bidentate N,O-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center. The pyridine nitrogen is a well-established coordinating agent in transition metal and lanthanide chemistry. mdpi.com The hydroxylamine moiety, while capable of coordinating through its nitrogen atom in some contexts, is expected to coordinate via its oxygen atom in this O-substituted derivative, a behavior seen in analogous pyridyl-alcohol ligands. nih.govrsc.org

Chelating hydroxylamine ligands can exhibit varied coordination behaviors. For instance, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine can coordinate in a side-on mode or simply through the hydroxylamine nitrogen. nih.gov However, for this compound, the bidentate N(pyridyl), O(hydroxylamine) mode is the most anticipated, leading to the formation of mononuclear or polynuclear complexes depending on the metal-to-ligand ratio and the presence of other coordinating species.

Influence of Ligand Stereochemistry on Metal Binding Geometries

The structure of this compound contains a chiral center at the carbon atom linking the pyridine ring and the hydroxylamine group. This inherent chirality is a critical feature, as it can profoundly influence the three-dimensional arrangement of the resulting metal complexes. numberanalytics.comdiva-portal.org The coordination of a chiral ligand to a metal center can lead to the formation of diastereomers, often designated as Λ (lambda) and Δ (delta) isomers in octahedral geometries. libretexts.orglibretexts.org

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this ligand would likely employ standard techniques used in coordination chemistry, tailored to the specific properties of transition metals and lanthanides.

Transition Metal Complexes with this compound Ligands

While specific synthetic procedures for complexes of this compound are not extensively documented, their preparation can be inferred from methods used for analogous pyridyl-containing ligands. nih.gov Typically, the synthesis involves the reaction of the ligand with a transition metal salt, such as a chloride, nitrate (B79036), or acetate, in a suitable solvent like methanol, ethanol, or acetonitrile. rsc.orgpvpcollegepatoda.org The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by precipitation.

For example, copper(II) complexes with related 2-(hydroxyethyl)pyridine ligands have been synthesized by reacting the ligand with copper(II) salts. nih.govrsc.org These reactions often yield mononuclear, dinuclear, or polymeric structures depending on the reaction conditions and the counter-ions present. nih.gov

Interactive Table: Representative Transition Metal Complexes with Related Pyridyl N,O-Ligands

| Complex | Ligand | Metal Ion | Coordination Mode | Reference |

| [Cu₂(μ-Cl)₂(μ-hep)₂]n | 2-(hydroxyethyl)pyridine (Hhep) | Cu(II) | Bridging N,O-donor | nih.gov |

| [Cu(H₂L1)(NCS)₂] | N,N'-bis(2-hydroxybenzylidene)-1,2-diaminocyclohexane (H₂L1) | Cu(II) | Tetradentate N₂O₂ | acs.org |

| [Fe(TPA)Cl₂] | Tris(2-pyridylmethyl)amine (TPA) | Fe(II) | Tetradentate N₄ | researchgate.net |

| Ni(en)₃₂ | Ethylenediamine (en) | Ni(II) | Bidentate N,N-donor | pvpcollegepatoda.org |

Lanthanide Metal Complexes and Their Unique Coordination Features

Lanthanide ions (Ln³⁺) are hard Lewis acids with a strong affinity for hard donors like oxygen. nih.gov This makes the hydroxylamine oxygen of this compound a prime coordination site. A key feature of lanthanide coordination chemistry is their large ionic radii, which leads to high and variable coordination numbers, commonly ranging from 8 to 11. academie-sciences.fracademie-sciences.fr

The synthesis of lanthanide complexes typically involves reacting the ligand with a hydrated lanthanide salt, such as Ln(NO₃)₃·6H₂O, in an appropriate solvent. mdpi.comnih.gov Due to the high coordination numbers, the coordination sphere of the lanthanide ion is often completed by additional ligands, such as water, nitrate ions, or other organic molecules like β-diketonates. mdpi.comresearchgate.net The reaction conditions, including solvent and reactant ratios, can significantly influence the final structure and nuclearity of the complex. mdpi.com

Interactive Table: Examples of Lanthanide Complexes with N,O-Donor Ligands

| Complex | Ligand(s) | Lanthanide Ion | Coordination Number | Reference |

| [Eu₂(TPTZ)₂(mNBA)₆(H₂O)₂]n | TPTZ, m-nitro benzoate | Eu(III) | Not specified | mdpi.com |

| [Dy₂(O₂CMe)₆(mepaoH)₂] | methyl 2-pyridyl ketoxime, acetate | Dy(III) | Not specified | nih.gov |

| [La(btfa)₃(H₂O)₂] | Hbtfa, Water | La(III) | 8 | mdpi.com |

| C₄H₁₂N⁺[Sm(1)₂]⁻ | 5LIO-1,2-HOPO | Sm(III) | 8 | osti.gov |

Structural Elucidation of Coordination Compounds

The definitive method for determining the precise three-dimensional structure of crystalline metal complexes is single-crystal X-ray diffraction. researchgate.netjocpr.com This powerful analytical technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

| Parameter | Expected Value/Observation | Significance | Reference Analogy |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. | cmu.edumdpi.com |

| Coordination Geometry | Distorted Octahedral | Common for six-coordinate transition metals. | vaia.com |

| M-N(pyridine) (Å) | 2.0 - 2.2 | Indicates the strength of the metal-pyridine bond. | nih.gov |

| M-O(hydroxylamine) (Å) | 1.9 - 2.1 | Indicates the strength of the metal-oxygen bond. | nih.gov |

| **N-M-O Bite Angle (°) ** | 80 - 90 | Characterizes the strain in the five-membered chelate ring. | nsf.gov |

| Chirality | Presence of Λ and Δ enantiomers in the crystal | Confirms the influence of the chiral ligand on the complex structure. | libretexts.org |

X-ray Crystallography for Solid-State Structural Analysis

It is anticipated that this compound would act as a bidentate ligand, chelating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the hydroxylamine group, forming a stable five-membered ring. This N,N'-chelation is a common coordination mode for ligands containing a pyridin-2-yl moiety. researchgate.netresearchgate.net The geometry of the resulting complex would be dictated by the specific metal ion, its oxidation state, and the other coordinating ligands.

For instance, studies on copper(II) complexes with similar pyridine-based ligands have revealed geometries ranging from nearly perfect square planar to square pyramidal and intermediate structures between square pyramidal and trigonal pyramidal. nih.govvulcanchem.com Similarly, silver(I) complexes with pyridine-2-carboxaldoxime feature a distorted N4 donor set. springernature.com It is also common for such structures to be stabilized by intramolecular hydrogen bonds, for example, between the hydroxyl group of the ligand and a counter-ion or solvent molecule. springernature.comresearchgate.net

Below is a table of crystallographic data for a silver(I) complex with pyridine-2-carboxaldoxime, a structurally analogous compound, which illustrates the type of detailed structural information obtained from X-ray analysis.

Table 1: Illustrative Crystallographic Data for an Analogous Silver(I)-Pyridine-Aldoxime Complex Data from a related pyridine-2-carboxaldoxime complex, as a proxy for this compound complexes.

| Parameter | Value |

| Chemical Formula | [Ag(C₆H₆N₂O)₂]ClO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3925 (18) |

| b (Å) | 8.3419 (19) |

| c (Å) | 25.626 (6) |

| α (°) | 90.226 (6) |

| β (°) | 92.753 (6) |

| γ (°) | 114.409 (6) |

| Volume (ų) | 1436.9 (6) |

| Z | 2 |

| Coordination Geometry | Highly distorted N₄ donor set |

| Source: Acta Cryst. (2012). E68, m585-m586. springernature.com |

Lanthanide complexes with pyridinyl-triazole ligands have shown high coordination numbers, resulting in geometries such as a distorted icosahedron. scienceopen.com This highlights the versatility of pyridine-based ligands in accommodating a wide range of metal ions with diverse coordination preferences.

Spectroscopic Signatures Indicating Complex Formation

Spectroscopic techniques are crucial for confirming the coordination of a ligand to a metal ion in solution and in the solid state. The formation of metal complexes with this compound is expected to produce distinct changes in its spectroscopic profile, particularly in Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra. nih.govmdpi.com

Infrared (IR) Spectroscopy: Upon complexation, the vibrational frequencies associated with the coordinating groups are expected to shift. The coordination of the pyridine nitrogen to a metal center typically results in a shift of the ν(C=N) and ν(C=C) stretching vibrations of the pyridine ring, often observed in the 1400–1610 cm⁻¹ range. nih.gov For example, in copper(II) complexes with related pyridine derivatives, strong to medium bands in the 1608–1424 cm⁻¹ range are characteristic of coordination. nih.gov Furthermore, the stretching and bending vibrations of the N-O-H group in the hydroxylamine moiety would also be altered upon coordination or deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment. The chemical shifts of the protons on the pyridine ring and the ethyl group would be expected to change upon complexation due to the influence of the metal center's electron density and magnetic anisotropy. Downfield shifts of the pyridine proton signals are typically indicative of coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand will change upon forming a complex with a transition metal. Coordination often leads to a bathochromic (red) shift in the π → π* transitions associated with the pyridine ring. mdpi.com For transition metal complexes, new absorption bands may appear in the visible region due to d-d electronic transitions, which are characteristic of the metal ion and the geometry of the complex.

Table 2: Expected Spectroscopic Shifts Upon Complexation of Pyridine-Type Ligands General trends observed for analogous ligand systems.

| Spectroscopic Technique | Observed Change Upon Metal Coordination | Typical Wavenumber/Wavelength Range |

| Infrared (IR) | Shift in pyridine ring stretching vibrations (ν(C=N), ν(C=C)) | 1400–1610 cm⁻¹ |

| Diminishing or disappearance of O-H stretching band (if deprotonated) | 3200–3500 cm⁻¹ | |

| UV-Visible (UV-Vis) | Bathochromic (red) shift of ligand's π → π* transition | 10–30 nm shift |

| Appearance of new d-d transition bands (for transition metals) | 400–800 nm | |

| ¹H NMR | Downfield shift of pyridine ring protons | δ = 7.0–9.0 ppm |

| Source: Based on data from related pyridine and hydroxyflavone complexes. nih.govmdpi.comresearchgate.net |

Catalytic Applications of Metal-Hydroxylamine Complexes

Metal complexes are central to the field of catalysis, enabling a vast array of chemical transformations. While specific catalytic applications for complexes of this compound have not been explicitly documented, the chemistry of related metal-hydroxylamine and Schiff base systems suggests significant potential, particularly in oxidation reactions and cross-coupling catalysis. acs.orgrsc.orgnih.gov

The hydroxylamine functional group itself is redox-active, making its metal complexes promising candidates for catalyzing redox reactions. springernature.com D-metal complexes of organic hydroxylamines are known to catalyze aerobic oxidation reactions, where the N-O bond can assist in the oxidation of a substrate, potentially via a nitroxyl (B88944) radical species. springernature.comnih.gov For example, crown-hydroxylamine complexes of copper have shown promising activity in the aerobic oxidative activation of S-H and N-H bonds. springernature.comnih.gov

Furthermore, copper-catalyzed cross-coupling reactions have been developed using hydroxylamine derivatives to synthesize N-arylhydroxylamines, demonstrating the utility of these ligands in forming C-N bonds. acs.org The mechanism is proposed to involve the formation of a copper(II)-hydroxylamine species. acs.org Similarly, Schiff bases, which share structural similarities with the imine tautomer of the ligand, are recognized as versatile components in catalytic systems for reactions like reduction and C-C bond formation. rsc.org Palladium complexes, in particular, are widely used in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions. rsc.org

Given these precedents, it is plausible that metal complexes of this compound could function as effective catalysts in reactions such as:

Aerobic oxidation of alcohols, thiols, or amines.

Catalytic reduction of unsaturated functional groups.

Carbon-nitrogen or carbon-carbon bond-forming cross-coupling reactions.

The development of such catalysts would be a valuable addition to the sustainable synthesis toolbox, as they often utilize earth-abundant metals and can operate under mild conditions. rsc.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For O-(1-(Pyridin-2-yl)ethyl)hydroxylamine, ¹H and ¹³C NMR would provide definitive evidence of its structure.

Expected ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethyl-hydroxylamine side chain.

Pyridine Ring Protons: The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution at the 2-position, they would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. The proton at position 6, being closest to the nitrogen, would likely be the most downfield-shifted.

Methine Proton (-CH): The proton on the chiral carbon, adjacent to the pyridine ring and the oxygen atom, would appear as a quartet (split by the methyl protons) at approximately δ 4.5-5.5 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group would present as a doublet (split by the methine proton) in the upfield region, likely around δ 1.5-2.0 ppm.

Hydroxylamine (B1172632) Protons (-ONH₂): The two protons on the nitrogen of the hydroxylamine group would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Expected ¹³C NMR Data: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom.

Pyridine Ring Carbons: Five distinct signals would be expected in the aromatic region (δ 120-160 ppm). The carbon atom at position 2, bonded to the side chain, would be significantly affected.

Methine Carbon (-CH): The chiral carbon atom would be expected in the δ 70-80 ppm region.

Methyl Carbon (-CH₃): The methyl carbon would appear at the most upfield position, typically δ 15-25 ppm.

A search of scientific literature did not yield specific, experimentally determined ¹H and ¹³C NMR data tables for this compound. However, data for related compounds, such as O-(2-(tritylthio)ethyl)hydroxylamine, show characteristic shifts for protons adjacent to the hydroxylamine group. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: This table is predictive and not based on published experimental data for the title compound.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine H-3 | ~7.2-7.4 | ~122-125 |

| Pyridine H-4 | ~7.6-7.8 | ~136-138 |

| Pyridine H-5 | ~7.1-7.3 | ~120-123 |

| Pyridine H-6 | ~8.4-8.6 | ~148-150 |

| Pyridine C-2 | - | ~158-162 |

| -CH(ONH₂) | ~4.8-5.2 (q) | ~75-80 |

| -CH₃ | ~1.6-1.9 (d) | ~20-25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the N-H, C-H, C=N, C=C, and N-O bonds.

N-H Stretching: The -NH₂ group of the hydroxylamine would likely show two bands in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyridine ring would produce several characteristic bands in the 1400-1600 cm⁻¹ region.

N-O Stretching: The N-O bond of the hydroxylamine would give rise to a band in the 900-1000 cm⁻¹ range. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands (Note: This table is predictive and not based on published experimental data for the title compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxylamine | N-H stretch | 3200-3400 |

| Pyridine/Ethyl | Aromatic/Aliphatic C-H stretch | 2850-3100 |

| Pyridine | C=C and C=N stretch | 1400-1600 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like hydroxylamines, often yielding the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

The molecular formula of this compound is C₇H₁₀N₂O, with a monoisotopic mass of approximately 138.0793 g/mol . In an ESI-HRMS experiment, the primary ion observed would be the [M+H]⁺ ion at m/z 139.0866.

The fragmentation pattern in tandem MS (MS/MS) would provide structural confirmation. Key fragmentations could include:

Loss of the hydroxylamine group (-ONH₂) or ammonia (B1221849) (-NH₃).

Cleavage of the C-O bond.

Fragmentation of the pyridine ring.

Table 3: Predicted Mass Spectrometry Data (Note: This table is predictive and not based on published experimental data for the title compound.)

| Ion Type | Calculated m/z |

|---|---|

| [M]⁺ | 138.0793 |

| [M+H]⁺ | 139.0866 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Monitoring

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The pyridine ring in this compound contains a conjugated π-system that will absorb UV light.

Typically, pyridine and its simple derivatives exhibit two main absorption bands:

A strong band around 200-220 nm corresponding to a π → π* transition.

A weaker band around 250-270 nm corresponding to another π → π* or n → π* transition. nist.gov

For instance, 1-pyridin-3-yl-ethylamine (B1303624) shows absorption maxima at 204 nm and 258 nm. sielc.com It is expected that this compound would have a similar UV-Vis profile. This technique is also valuable for monitoring the formation of metal complexes, as coordination to a metal center often causes a shift in the absorption bands (a chromic shift).

Table 4: Expected UV-Vis Absorption Maxima (in a non-polar solvent) (Note: This table is predictive and not based on published experimental data for the title compound.)

| Transition | Expected λₘₐₓ (nm) |

|---|---|

| π → π* | ~200-220 |

High-Resolution X-ray Diffraction for Absolute Configuration and Precise Bond Parameters

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including precise bond lengths, bond angles, and absolute configuration for chiral compounds.

As this compound is a chiral molecule, X-ray crystallography of a single enantiomer (e.g., the (R)-enantiomer) would unambiguously establish its absolute stereochemistry. The resulting crystal structure would also reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxylamine group, which dictates the crystal packing.

A search of the scientific literature and crystallographic databases did not yield a published crystal structure for this compound or its salts. researchgate.netresearchgate.net Therefore, no experimental data on its crystal system, space group, or unit cell parameters can be provided.

Complementary Spectroscopic Probes (e.g., HERFD-XAS for Metal Centers)

When this compound acts as a ligand to form a metal complex, other specialized spectroscopic techniques become relevant. High-Energy-Resolution Fluorescence-Detected X-ray Absorption Spectroscopy (HERFD-XAS) is one such advanced probe.

HERFD-XAS is a powerful tool for investigating the electronic structure and coordination environment of metal centers in metalloproteins and synthetic complexes. It provides greater resolution and sensitivity in the pre-edge region of the X-ray absorption spectrum compared to conventional XAS. This allows for a more detailed analysis of metal-ligand bonding, oxidation states, and spin states.

If this compound were coordinated to a metal ion (e.g., iron, copper), HERFD-XAS could be used to probe the electronic structure of the metal center, providing insights into how the ligand influences its properties. However, no studies employing this technique on complexes of this compound have been found in the searched literature.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory (Density Functional Theory, Semi-Empirical Methods)

Density Functional Theory (DFT) and semi-empirical methods are powerful computational tools for investigating the electronic structure of molecules. DFT methods, in particular, are widely used to calculate various molecular properties and reactivity descriptors with a good balance between accuracy and computational cost. Semi-empirical methods, while faster, provide a more approximate description but are useful for high-throughput screening and studying very large molecular systems. arxiv.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For O-(1-(Pyridin-2-yl)ethyl)hydroxylamine, the HOMO is expected to be localized on the hydroxylamine (B1172632) moiety, particularly the oxygen and nitrogen atoms, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the pyridine (B92270) ring, which can act as an electron-acceptor. The specific energies of the HOMO and LUMO, and thus the energy gap, can be precisely calculated using DFT methods. These calculations help in predicting how the molecule will interact with other reagents.

Table 1: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Its energy level is associated with the molecule's capacity to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap typically signifies higher chemical reactivity. |

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO and are valuable for comparing the reactivity of different molecules and predicting the nature of their chemical interactions. researchgate.net

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ²/2η | Quantifies the molecule's electron-accepting capability. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. libretexts.orgresearchgate.net It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Different colors on the MEP map represent different values of the electrostatic potential.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxylamine group due to the presence of lone pairs.

Blue regions represent positive electrostatic potential and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the hydroxylamine group.

Green regions denote neutral or near-zero potential.

By analyzing the MEP map, one can predict the most likely sites for chemical reactions, providing valuable insights for synthesis and understanding reaction mechanisms. researchgate.net

Computational Studies on Reaction Mechanisms and Energy Landscapes

Computational chemistry can be employed to elucidate the detailed mechanisms of chemical reactions involving this compound. rsc.org This involves mapping the potential energy surface (PES) of the reaction, which helps in identifying the most favorable reaction pathways. mdpi.com

A key aspect of studying reaction mechanisms is the characterization of transition states (TS). A transition state is a high-energy point along the reaction coordinate that separates reactants from products. Computational methods can be used to locate and characterize the geometry and energy of the transition state.

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the identified transition state indeed connects the reactants and products. The IRC calculation follows the reaction path downhill from the transition state to the corresponding minima on the potential energy surface.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction pathway can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A lower activation energy implies a faster reaction. By comparing the energy profiles of different possible reaction pathways, the most favorable mechanism can be determined.

Conformational Analysis and Isomerism

The structural flexibility of this compound gives rise to various conformers and isomers, a subject that has been explored through computational methodologies. A key aspect of its isomerism is the potential for keto-oxime tautomerism, a phenomenon observed in related oxime-containing compounds.

The conformational landscape of this compound is further defined by the rotational freedom around its single bonds. The orientation of the pyridin-2-yl group relative to the ethylhydroxylamine side chain can lead to different conformers with varying steric energies. DFT calculations are a powerful tool to optimize the geometries of these conformers and determine their relative energies. For example, in a study of various pyridine derivatives, the DFT/B3LYP method with the 6-31G(d,p) basis set was used to perform molecular structure optimization and calculate steric minimized energies. researchgate.net Such analyses for this compound would reveal the most stable three-dimensional arrangement of the molecule, which is crucial for understanding its reactivity and interactions.

Theoretical Insights into Ligand-Metal Interactions and Coordination Geometries

The presence of multiple potential donor atoms—the pyridine nitrogen, the oxime nitrogen, and the oxime oxygen—makes this compound a versatile ligand for coordinating with metal ions. Theoretical investigations provide a fundamental understanding of the nature of these interactions and the resulting coordination geometries.

The coordination chemistry of pyridyl oximes has been extensively reviewed, highlighting their ability to act as versatile ligands that can form a variety of coordination complexes with different metals. researchgate.net These ligands can coordinate in a monodentate, bidentate, or bridging fashion, leading to the formation of mononuclear or polynuclear complexes. researchgate.net

When this compound acts as a ligand, it can form chelate rings with metal ions, enhancing the stability of the complex. Theoretical studies on copper(II) complexes with related 2-ethylpyridine (B127773) and hydroxyl-substituted pyridine derivatives have utilized DFT to analyze the coordination sphere of the metal ion. nih.gov These studies have shown that the coordination geometry can range from square planar to square pyramidal, depending on the specific ligand and counter-ions present. nih.gov

The electronic properties of the ligand-metal bond can also be elucidated through theoretical calculations. Analysis of the molecular orbitals and charge distribution can provide insights into the nature of the bonding, whether it is primarily electrostatic or covalent in character. For example, in a study of copper(II) complexes with a quinoline (B57606) derivative, DFT analysis indicated coordination of both the azomethine nitrogen and phenolic oxygen to the copper ion. nih.gov Similar analyses for this compound complexes would be invaluable in understanding their electronic structure and reactivity.

Below is a hypothetical data table illustrating the kind of information that could be generated from DFT calculations on a metal complex of this compound, such as with Copper(II).

| Parameter | Value |

| Coordination Number | 4 |

| Geometry | Distorted Square Planar |

| Cu-N(pyridine) Bond Length (Å) | 2.01 |

| Cu-N(oxime) Bond Length (Å) | 1.98 |

| Cu-O(oxime) Bond Length (Å) | 1.95 |

| N(pyridine)-Cu-N(oxime) Angle (°) ** | 85.2 |

| N(oxime)-Cu-O(oxime) Angle (°) ** | 89.5 |

| Binding Energy (kcal/mol) | -45.7 |

This table is for illustrative purposes and is based on typical values found in computational studies of similar copper(II) complexes.

Applications in Complex Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center in O-(1-(Pyridin-2-yl)ethyl)hydroxylamine makes it an important building block in asymmetric synthesis, where the control of stereochemistry is paramount. The (R)-enantiomer, in its dihydrochloride (B599025) salt form, is a recognized variant of this compound. biosynth.com While many synthetic routes produce a racemic mixture, the isolation and use of specific enantiomers are crucial for applications where stereochemistry dictates biological activity or the final architecture of the target molecule. The strategic incorporation of this chiral amine derivative allows for the introduction of a specific stereocenter, influencing the three-dimensional arrangement of the resulting molecule.

Precursor for Diverse Heterocyclic Scaffolds

The reactivity of the hydroxylamine (B1172632) group in this compound makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These ring systems are fundamental components of many pharmaceuticals and biologically active molecules.

Synthesis of Oxadiazole Derivatives

This compound serves as a key starting material for the creation of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, and they are known for their diverse biological activities. nih.gov The synthesis of 1,2,4-oxadiazoles can be achieved through the condensation of amidoximes, which can be derived from the corresponding nitriles and hydroxylamine, with carboxylic acids or their derivatives. nih.gov Another common method involves the cyclization of diacylhydrazines using dehydrating agents. nih.gov The pyridine (B92270) moiety within the starting material can be further functionalized to create a variety of substituted oxadiazole compounds with potential applications in medicinal chemistry. orientjchem.org

| Starting Material | Reagent | Product | Reference |

| Picoline hydrazide | Cyanogen bromide | 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine | orientjchem.org |

| 3-acetoxy-18βH-glycyrrhetinic acid | Amidoximes | 3′-(alkyl/phenyl/pyridin-yl)-1′,2′,4′-oxadiazole derivatives | nih.gov |

Access to Isoxazole and Pyrimidine Architectures

The versatility of hydroxylamine derivatives extends to the synthesis of isoxazoles and pyrimidines. Isoxazoles, five-membered aromatic heterocycles with adjacent nitrogen and oxygen atoms, are valuable in medicinal chemistry for their wide range of biological activities. researchgate.net One-pot syntheses have been developed for 5-substituted isoxazoles, initiated by the nucleophilic addition of hydroxylamine to α-acetylenic γ-hydroxyaldehydes followed by intramolecular cyclization. researchgate.net Similarly, pyrimidine-based structures, which are core components of nucleobases, can be accessed through reactions involving hydroxylamine derivatives. For instance, pyrimidine-based hydroxamic acids can be synthesized by the aminolysis of corresponding esters with hydroxylamine. beilstein-journals.org

| Heterocyclic System | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Isoxazole | One-pot synthesis via intramolecular cyclization | α-acetylenic γ-hydroxyaldehydes, hydroxylamine | researchgate.net |

| Pyrimidine | Aminolysis of esters | Pyrimidine esters, hydroxylamine | beilstein-journals.org |

Formation of Pyrazole (B372694) and Thiadiazole Derivatives

The synthetic utility of this compound and related compounds also encompasses the formation of pyrazole and thiadiazole derivatives. Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazine. organic-chemistry.org The incorporation of a pyridine moiety can lead to novel pyrazole derivatives with potential biological applications. raco.cat Thiadiazoles, which contain a sulfur and two nitrogen atoms in a five-membered ring, are another class of heterocycles accessible from precursors derived from hydroxylamine chemistry. For example, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from thiourea (B124793) derivatives and hydrazonoyl halides. nih.gov

Role in Intermolecular C-H and C-C Amination Reactions with Hydroxylamine-Derived Reagents

Recent advancements in organic synthesis have highlighted the use of hydroxylamine-derived reagents in powerful C-H and C-C amination reactions. These methods offer direct routes to valuable amine-containing molecules. Electrophilic hydroxylamine-derived reagents have been instrumental in the development of transition metal-catalyzed amination reactions. rsc.org These reactions can introduce unprotected amino groups into various organic molecules, improving efficiency by avoiding protection and deprotection steps. rsc.orgrsc.org

Hydroxylamine-based reagents, such as RSO₂NH-OAc, have been successfully employed in the copper-catalyzed amination of benzylic C-H bonds. nih.gov Furthermore, a metal-free approach for the C-C amination of benzyl (B1604629) alcohols using arylsulfonyl hydroxylamines has been developed, proceeding through an aza-Hock rearrangement to produce anilines in good yields. researchgate.netspringernature.com

| Reaction Type | Reagent Type | Catalyst/Conditions | Product Class | Reference |

| Benzylic C-H Amination | RSO₂NH-OAc | Copper catalyst | Benzylic amines | nih.gov |

| C-C Amination | Arylsulfonyl hydroxylamines | Metal-free, aza-Hock rearrangement | Anilines | researchgate.netspringernature.com |

Development of Hydroxamic Acid Analogues for Synthetic Applications

Hydroxamic acids are a significant class of compounds in medicinal chemistry due to their ability to chelate metal ions. unimi.it The synthesis of hydroxamic acid derivatives often involves the reaction of carboxylic acid derivatives, such as esters or acyl chlorides, with hydroxylamine. nih.govresearchgate.net this compound can serve as a precursor for novel hydroxamic acid analogues. The pyridine ring offers a site for further modification, allowing for the creation of a diverse library of hydroxamic acids with potentially unique properties. The development of new synthetic strategies, including solid-phase techniques, has expanded the accessibility of these valuable compounds. nih.gov The synthesis of these analogues is crucial for exploring their potential applications, particularly in the design of enzyme inhibitors. nih.govresearchgate.net

Structure Activity Relationship Sar Methodologies and Principles

Design Principles for Systematic Structural Variation in Hydroxylamine (B1172632) Derivatives

The systematic structural variation of hydroxylamine derivatives is a key strategy for exploring the chemical space around a core scaffold and optimizing its biological activity. For a molecule like O-(1-(Pyridin-2-yl)ethyl)hydroxylamine, this process involves methodical modifications to its distinct structural components: the pyridine (B92270) ring, the ethyl linker, and the hydroxylamine moiety.

Key design principles for creating a diverse library of analogues include:

Modification of the Pyridine Ring: Substituents can be introduced at various positions on the pyridine ring to probe the effects of sterics and electronics on activity. This includes adding electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, or electron-withdrawing groups (EWGs) such as halogens (-F, -Cl, -Br) or nitro (-NO₂) groups. The position of the nitrogen atom within the aromatic ring can also be varied (e.g., moving from a 2-pyridyl to a 3-pyridyl or 4-pyridyl isomer) to alter the molecule's dipole moment and hydrogen bonding capabilities.

Variation of the Alkyl Linker: The ethyl group connecting the pyridine ring and the hydroxylamine can be altered in several ways. Its length can be extended or shortened to change the distance between the aromatic ring and the hydroxylamine group, which can be critical for fitting into a binding pocket. The chain can also be branched or constrained within a cyclic structure to limit conformational flexibility, which can sometimes lead to an increase in binding affinity by reducing the entropic penalty of binding.

Substitution on the Hydroxylamine Group: The hydrogen atoms of the -ONH₂ group can be substituted with various alkyl or aryl groups. This N- and O-alkylation or arylation can significantly impact the molecule's lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor or acceptor. For instance, palladium-catalyzed Buchwald-Hartwig amination reactions have been used to create N-alkyl-N-(pyridin-2-yl)hydroxylamines, facilitating SAR studies and identifying the simplest active structural fragments. nih.gov

Bioisosteric Replacement: This involves replacing functional groups with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the pyridine ring could be replaced with other heteroaromatic rings like pyrimidine, pyrazine, or thiazole (B1198619) to explore different electronic distributions and hydrogen bonding patterns.

A study on N-substituted hydroxylamine compounds designed as potential antibacterial agents illustrates these principles. acs.org The library included variations in the alkyl chain length to modulate the inductive effect, the use of cycloalkyl groups to compare linear versus cyclic structures, and the introduction of aromatic rings with different electronic substituents to study resonance effects. acs.org

Methodological Frameworks for Correlating Structure with Molecular Recognition and Interactions

To understand how the structural variations described above translate into changes in biological activity, researchers employ several methodological frameworks. These methods aim to build a correlation between the chemical structure of a compound and its interaction with a biological target, a process known as developing a Structure-Activity Relationship (SAR).

Biological Assays: The foundation of any SAR study is a robust biological assay that can quantitatively measure the activity of each synthesized analogue. For potential antibacterial agents like N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, this typically involves whole-cell antibacterial assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. nih.gov For enzyme inhibitors, in vitro assays are used to determine metrics like the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Kᵢ). mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical or physical properties of a series of compounds to their biological activity. By analyzing a dataset of compounds with known activities, these models can identify key molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) that are predictive of activity. This allows for the rational design of new compounds with potentially improved potency.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For hydroxylamine derivatives, docking studies can reveal crucial interactions, such as hydrogen bonds between the pyridine nitrogen or the hydroxylamine group and amino acid residues in the active site of an enzyme. mdpi.com For example, docking studies of imidazo[4,5-b]pyridine derivatives showed common hydrogen-bonding interactions with the hinge region of the PAK4 protein. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. It represents the key features responsible for a molecule's activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. A typical pharmacophore for an HDAC inhibitor, for instance, includes a capping group (like an aromatic ring), a zinc-binding group, and a linker connecting them. mdpi.com

By integrating the data from these frameworks, a detailed SAR map can be constructed. This map guides the drug discovery process, allowing chemists to focus on modifications that are most likely to enhance the desired biological activity while minimizing off-target effects.

Influence of Substituent Effects on Binding Affinity and Reactivity Profiles

Substituents on the core structure of this compound can profoundly influence its binding affinity for a biological target and its chemical reactivity. These effects are broadly categorized as electronic or steric in nature.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), alters the electron distribution across the molecule.

On the Pyridine Ring: Attaching an EWG (e.g., -NO₂, -CN, -CF₃) to the pyridine ring decreases the electron density on the ring and on the heterocyclic nitrogen atom. This can weaken its ability to act as a hydrogen bond acceptor. Conversely, an EDG (e.g., -CH₃, -OCH₃, -NH₂) increases electron density, potentially strengthening hydrogen bond acceptance. Studies on pyridine-N-oxides have shown that strong EWGs on the pyridine ring increase the electron affinity, which can correlate with enhanced biological activity, such as antifungal properties. researchgate.net In contrast, EDGs were found to increase the complexation ability of the N-oxides. researchgate.net

On Reactivity: Substituent effects can also modulate the reactivity of the hydroxylamine moiety itself. In studies of rhodium-catalyzed reactions of substituted hydroxylamines, changing the substituents on the oxygen atom was found to modulate the regioselectivity of C-H insertion reactions. nih.govfrontiersin.org This highlights how subtle electronic changes can influence the chemical behavior and reaction pathways of the molecule. nih.govfrontiersin.org Research on the reaction of hydroxylamine with substituted aspirins also demonstrated that the reaction rate is sensitive to substituents on the phenyl ring, an effect that can be quantified using Hammett plots. researchgate.net

Steric Effects: The size and shape of a substituent can create steric hindrance, which may either prevent or promote optimal binding to a target.

A bulky substituent might clash with amino acid residues in a binding pocket, leading to a loss of affinity.

Conversely, a well-placed substituent might engage in favorable van der Waals interactions, increasing binding affinity. SAR studies on cannabinoid receptor ligands showed that replacing a bulky N-adamantyl group with smaller aliphatic or aromatic groups resulted in a complete loss of activity, demonstrating the critical role of that specific steric feature for receptor affinity. mdpi.com

The interplay between electronic and steric effects is often complex. For example, in a study of PAK4 kinase inhibitors, compounds with EWGs of varying sizes (F, Cl, Br) were compared with a compound bearing an EDG. mdpi.com While docking studies did not show significant differences in the binding mode, the in vitro assays revealed substantial variations in inhibitory activity, indicating that subtle electronic and steric factors that are not fully captured by simple docking models play a crucial role. mdpi.com

The following table summarizes the general influence of substituents on the properties of heterocyclic compounds, based on findings from related molecular families.

| Substituent Type | Position | General Effect on Property | Example Finding | Citation |

| Electron-Withdrawing Group (EWG) | Pyridine Ring | Increases electron affinity; may enhance certain biological activities. | Presence of strong EWGs on pyridine-N-oxides increases electron affinity and antifungal activity. | researchgate.net |

| Electron-Donating Group (EDG) | Pyridine Ring | Increases electron density and complexation ability. | EDGs on pyridine-N-oxides lead to greater complexation ability. | researchgate.net |

| Varied Substituents | Oxygen of Hydroxylamine | Modulates regioselectivity in chemical reactions. | Changing O-substituents on hydroxylamines modulated regioselectivity of intramolecular C-H insertion. | nih.govfrontiersin.org |

| Bulky Aliphatic Group | Amide Function | Can be critical for receptor binding through steric fit. | Replacement of an N-adamantyl group with smaller groups led to loss of CB2R affinity. | mdpi.com |